4-Pyridineethanesulfonic acid

Description

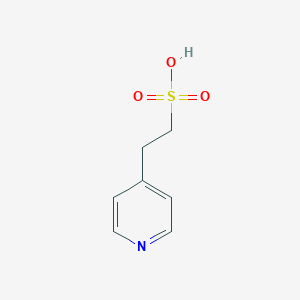

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIIAYDCZSXHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068823 | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53054-76-5 | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53054-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylethylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053054765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-pyridyl)ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLETHYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTI6WS7BYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Pyridineethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridineethanesulfonic acid (CAS Number: 53054-76-5), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling protocols, and its known applications in biochemical research. Particular focus is given to its role as a substrate for the enzyme alkanesulfonate monooxygenase, a key player in bacterial sulfur metabolism. This guide is intended to be a valuable resource for professionals in research, and drug development by consolidating critical data and outlining its relevance in biological systems.

Chemical Identity and Properties

This compound, also known as 2-(4-Pyridyl)ethanesulfonic acid, is a pyridine derivative containing an ethanesulfonic acid moiety.[1] Its structure combines the aromaticity of the pyridine ring with the acidic nature of the sulfonic acid group.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 53054-76-5[1] |

| Molecular Formula | C₇H₉NO₃S[1] |

| Molecular Weight | 187.22 g/mol [2] |

| IUPAC Name | 2-(pyridin-4-yl)ethanesulfonic acid |

| Synonyms | 2-(4-Pyridyl)ethanesulfonic acid, 4-Pyridylethylsulfonic acid, β-(4-Pyridyl)ethanesulfonic acid[1] |

| InChI Key | RGIIAYDCZSXHGL-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CN=CC=C1CCS(=O)(=O)O[3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [4] |

| Melting Point | 297-299 °C (decomposes) | [2] |

| Boiling Point | No data available | [4] |

| Water Solubility (log₁₀WS) | -1.19 (in mol/L) | [5] |

| Octanol/Water Partition Coefficient (logP) | 0.512 | [5] |

| Stability | Stable under recommended storage conditions | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-) of the ethanesulfonyl chain. The protons on the pyridine ring closer to the nitrogen atom would be expected to appear further downfield.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (around 1050 and 1200 cm⁻¹). Other notable peaks would include C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹) and C-H stretching from both the aromatic and aliphatic portions of the molecule. A broad O-H stretch from the sulfonic acid group would also be expected.[6]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[1]

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a general approach for the synthesis of pyridinesulfonic acids involves the sulfonation of a pyridine derivative. For instance, a published procedure for the synthesis of the related compound, 4-pyridinesulfonic acid, involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[5] A plausible synthetic route for this compound could involve the reaction of 4-vinylpyridine with sodium bisulfite in a free-radical addition reaction.

Biological Significance and Applications

The primary documented role of this compound in a biological context is as a substrate for the enzyme alkanesulfonate monooxygenase.[2]

Role in the Alkanesulfonate Monooxygenase System

Alkanesulfonate monooxygenases are bacterial enzymes that play a crucial role in sulfur metabolism, allowing bacteria to utilize organosulfur compounds as a source of sulfur when inorganic sulfate is scarce.[4] These enzymes catalyze the cleavage of the carbon-sulfur (C-S) bond in a wide range of alkanesulfonates.

The overall reaction catalyzed by the two-component alkanesulfonate monooxygenase system (e.g., SsuD/SsuE in Escherichia coli) is the oxygen-dependent conversion of an alkanesulfonate to the corresponding aldehyde and sulfite (SO₃²⁻). This process provides the bacterial cell with a usable form of sulfur for the synthesis of essential sulfur-containing biomolecules like cysteine and methionine.

Caption: Alkanesulfonate Monooxygenase Pathway.

Experimental Protocol: Alkanesulfonate Monooxygenase Activity Assay

While a specific protocol for an assay using this compound is not detailed in the available literature, a general spectrophotometric assay for alkanesulfonate monooxygenase activity can be adapted. This assay measures the production of sulfite using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB), which reacts with sulfite to produce a colored product that can be quantified.

Materials:

-

Purified SsuD and SsuE enzymes

-

This compound (substrate)

-

NADPH

-

Flavin mononucleotide (FMN)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ellman's reagent (DTNB) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, FMN, and NADPH.

-

Add the SsuE enzyme to the mixture to initiate the reduction of FMN to FMNH₂.

-

Initiate the main reaction by adding the SsuD enzyme and this compound.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the DTNB solution to the reaction mixture.

-

Measure the absorbance at 412 nm to quantify the amount of sulfite produced.

-

Calculate the enzyme activity based on the rate of sulfite formation.

Caption: Monooxygenase Activity Assay Workflow.

Relevance in Drug Development

The study of bacterial metabolic pathways, such as sulfur assimilation, is crucial in the development of novel antimicrobial agents. By understanding how bacteria acquire essential nutrients, researchers can design molecules that inhibit these pathways, leading to bacterial growth inhibition. While this compound itself is not an antimicrobial, its use as a substrate in assays for enzymes like alkanesulfonate monooxygenase can aid in the screening and characterization of potential enzyme inhibitors.

Furthermore, understanding the metabolism of pyridine-containing compounds is relevant to drug development, as the pyridine ring is a common scaffold in many pharmaceutical agents. Studies on how enzymes interact with and modify such compounds can provide insights into potential drug metabolism pathways and drug-drug interactions.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P405: Store locked up.[4] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[4]

First Aid Measures:

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Conclusion

This compound is a valuable research chemical, particularly for studying bacterial sulfur metabolism through the alkanesulfonate monooxygenase pathway. Its well-defined chemical properties and the available safety data allow for its effective use in a laboratory setting. While further research is needed to fully elucidate its potential applications, particularly in the context of drug development, its role as an enzyme substrate provides a useful tool for screening and characterizing potential inhibitors of a vital bacterial metabolic pathway. This guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. Protective Role of Bacterial Alkanesulfonate Monooxygenase under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structures of the alkanesulfonate monooxygenase MsuD provide insight into C–S bond cleavage, substrate scope, and an unexpected role for the tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Role of Bacterial Alkanesulfonate Monooxygenase under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyridineethanesulfonic Acid: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineethanesulfonic acid (4-PESA) is a zwitterionic sulfonic acid that holds potential for various laboratory applications, primarily stemming from its structural similarity to established biological buffers and its utility as a specific enzymatic substrate. This technical guide provides a comprehensive overview of the known properties and applications of 4-PESA, supported by available data and general experimental principles. Due to a scarcity of detailed published protocols specific to 4-PESA, this guide also incorporates methodologies for analogous compounds to illustrate its potential uses in biological research and analytical chemistry.

Core Properties of this compound

This compound is a white crystalline solid with the chemical formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[1][2] Its structure features a pyridine ring and a sulfonic acid group, rendering it a zwitterion at certain pH values.[3] This dual acidic and basic character is a key feature for many of its potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53054-76-5 | [1][4] |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [2] |

| Melting Point | 297-299 °C (decomposes) | [4] |

| Appearance | White crystalline solid | |

| Synonyms | 2-(4-Pyridyl)ethanesulfonic acid, 4-(2-Sulfoethyl)pyridine | [1] |

Applications in Biological Research

Zwitterionic Buffer

The zwitterionic nature of this compound, containing both a tertiary amine (on the pyridine ring) and a sulfonic acid group, suggests its potential use as a biological buffer, analogous to the well-established "Good's buffers" (e.g., HEPES, PIPES).[3] These buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interference with biological processes.

This protocol is a general guideline for preparing a buffer solution using a zwitterionic compound like 4-PESA. The exact masses and volumes will depend on the desired concentration and pH, which would need to be determined empirically in the absence of a known pKa value.

Materials:

-

This compound

-

Deionized water

-

1 M NaOH or 1 M HCl for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound for the target buffer concentration.

-

Dissolving: Add the weighed 4-PESA to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution until the solid is fully dissolved.

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to the desired value.

-

Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the final volume mark.

-

Storage: Store the buffer solution in a sealed and clearly labeled container at 4°C.

Substrate for Alkanesulfonate Monooxygenase

This compound is a known sulfonated substrate for the enzyme alkanesulfonate monooxygenase (SsuD), which is found in Escherichia coli.[4][5] This enzyme is part of a two-component system that catalyzes the desulfonation of a wide range of alkanesulfonates, releasing sulfite that can be used as a sulfur source by the bacterium.[5] The SsuD enzyme requires a reduced flavin mononucleotide (FMNH₂) for its activity, which is supplied by an associated FMN reductase (SsuE).[5][6]

This is a generalized protocol for assaying the activity of alkanesulfonate monooxygenase using a substrate like 4-PESA. Specific concentrations and conditions may need to be optimized.

Materials:

-

Purified alkanesulfonate monooxygenase (SsuD) and FMN reductase (SsuE)

-

This compound solution

-

NAD(P)H solution

-

FMN solution

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 9.1)[5]

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, FMN, NAD(P)H, and the FMN reductase (SsuE).

-

Initiation of Flavin Reduction: Monitor the decrease in absorbance at 340 nm (for NAD(P)H oxidation) to ensure the production of FMNH₂.

-

Initiation of Desulfonation: Add the SsuD enzyme and the this compound substrate to the cuvette to start the desulfonation reaction.

-

Activity Measurement: The activity of SsuD can be determined by measuring the rate of sulfite production using a suitable colorimetric assay or by monitoring the consumption of FMNH₂.

Applications in Analytical Chemistry

Ion-Pairing Reagent in Chromatography and Electrophoresis

Alkyl sulfonates are commonly used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[7] These reagents are added to the mobile phase to enhance the retention and separation of charged analytes on non-polar stationary phases. This compound, with its sulfonic acid group, can potentially serve as an anionic ion-pairing reagent for the analysis of cationic compounds.

This protocol provides a general framework for using an alkyl sulfonate like 4-PESA as an ion-pairing reagent in HPLC.

Materials:

-

HPLC system with a C18 column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

This compound

-

Acid or buffer to control mobile phase pH

-

Sample containing cationic analytes

Procedure:

-

Mobile Phase Preparation: Prepare the aqueous component of the mobile phase containing a specific concentration of this compound (e.g., 5-10 mM). Adjust the pH of the aqueous phase to ensure the analytes of interest are in their cationic form.

-

Gradient Elution: Prepare the organic mobile phase (e.g., acetonitrile or methanol).

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

-

Sample Injection: Inject the sample containing the cationic analytes.

-

Chromatographic Separation: Run a gradient or isocratic elution program to separate the analytes. The neutral ion pairs formed between the cationic analytes and 4-PESA will interact with the stationary phase, allowing for their separation.

-

Detection: Detect the separated analytes using a suitable detector (e.g., UV-Vis).

Other Potential Applications

Organic Synthesis

The unique structure of this compound, possessing both a nucleophilic pyridine ring and a sulfonic acid group, suggests its potential as a starting material or reagent in various organic syntheses. Pyridinium salts and sulfonic acids are versatile functional groups in synthetic chemistry.

Preparation of Analytical Standards

This compound may be used in the preparation of benzyldimethyltetradecylammonium chloride dihydrate solution, although the specific role it plays is not detailed in the available literature.[4] It could potentially act as a counter-ion or a pH modifier in the preparation of this standard solution.

Conclusion

This compound is a compound with interesting chemical properties that suggest its utility in several laboratory contexts. Its zwitterionic nature makes it a candidate for a biological buffer, and it has been identified as a specific substrate for alkanesulfonate monooxygenase. Furthermore, its structure is amenable to use as an ion-pairing reagent in analytical separation techniques. However, it is crucial to note that detailed, peer-reviewed experimental protocols and comprehensive performance data for 4-PESA in these applications are currently limited. Researchers and scientists interested in utilizing this compound are encouraged to perform initial optimization and validation studies for their specific experimental setups. The general methodologies provided in this guide for analogous compounds can serve as a valuable starting point for such investigations.

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. Zwitterion - Wikipedia [en.wikipedia.org]

- 4. This compound | 53054-76-5 [chemicalbook.com]

- 5. Characterization of a two-component alkanesulfonate monooxygenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposing the Alkanesulfonate Monooxygenase Protein-Protein Interaction Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridineethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pyridineethanesulfonic acid (CAS No. 53054-76-5), a valuable pyridine derivative. This document details a common synthetic route and outlines the analytical techniques used to confirm its structure and purity, presenting data in a clear and accessible format.

Introduction

This compound, also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic compound incorporating a pyridine ring and an ethanesulfonic acid group. Its structural features make it a compound of interest in various chemical and pharmaceutical research areas. This guide serves as a practical resource for professionals requiring detailed information on its preparation and verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53054-76-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₃S | [1][2][3] |

| Molecular Weight | 187.22 g/mol | [2][3] |

| Melting Point | 297-299 °C (decomposes) | [4][5] |

| Appearance | White solid | |

| Calculated logP | 1.59270 | [5] |

| Calculated Density | 1.397 g/cm³ | [5] |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the nucleophilic addition of a sulfite salt to 4-vinylpyridine. This reaction, a type of Michael addition, is an effective way to introduce the ethanesulfonic acid moiety to the pyridine core.

Synthesis Pathway

The synthesis proceeds via the reaction of 4-vinylpyridine with sodium bisulfite in an aqueous medium. The bisulfite ion acts as a nucleophile, attacking the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring. Subsequent protonation yields the final product.

Experimental Protocol

Materials:

-

4-Vinylpyridine

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium bisulfite in deionized water to create a saturated solution.

-

To this solution, add 4-vinylpyridine in a 1:1.2 molar ratio (4-vinylpyridine to sodium bisulfite).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the solid product from a mixture of water and ethanol.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the ethyl chain.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (α-protons of pyridine) |

| ~7.5 | Doublet | 2H | H-3, H-5 (β-protons of pyridine) |

| ~3.4 | Triplet | 2H | -CH₂-SO₃H |

| ~3.2 | Triplet | 2H | Py-CH₂- |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2, C-6 (α-carbons of pyridine) |

| ~148 | C-4 (γ-carbon of pyridine) |

| ~125 | C-3, C-5 (β-carbons of pyridine) |

| ~52 | -CH₂-SO₃H |

| ~32 | Py-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200, ~1040 | Strong | S=O stretching (sulfonic acid) |

| ~1100 | Strong | S-O stretching (sulfonic acid) |

| 3000-2500 | Broad | O-H stretching (sulfonic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 187) should be observed.[1]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of SO₃ (80 Da) and subsequent rearrangements of the pyridylethyl cation. A significant peak at m/z 106, corresponding to the [CH₂CHC₅H₄N]⁺ fragment, is expected.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an acidic compound and may cause irritation upon contact with skin or eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the addition of sodium bisulfite to 4-vinylpyridine. The guide also outlines the key characterization techniques—NMR, IR, and mass spectrometry—and the expected data for structural confirmation and purity assessment. This information is intended to be a valuable resource for researchers and professionals working with this versatile pyridine derivative.

References

The Enigmatic Role of 4-Pyridineethanesulfonic Acid in Biological Systems: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – 4-Pyridineethanesulfonic acid (PES), a structural analogue of the ubiquitous amino acid taurine, presents a compelling yet largely unexplored area of biochemical and pharmacological research. Despite its chemical similarity to taurine, a molecule with diverse physiological roles, the specific mechanism of action of 4-PES within biological systems remains poorly defined in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, understanding of 4-PES, highlighting its chemical properties and potential, yet unconfirmed, biological significance.

Physicochemical Properties of this compound

This compound is a water-soluble organic compound with the chemical formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[1][2][3] Its structure features a pyridine ring linked to an ethanesulfonic acid group. The presence of the sulfonic acid group, a strong acid, distinguishes it from its carboxylic acid-containing analogue, 4-pyridineacetic acid, and imparts unique physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [1][3] |

| CAS Number | 53054-76-5 | [2][4] |

| Melting Point | 297-299 °C (decomposes) | [4] |

| Water Solubility (log₁₀WS) | -1.19 mol/L (Crippen Calculated) | [1][3] |

| Octanol/Water Partition Coefficient (logP) | 0.512 (Crippen Calculated) | [1][3] |

The Taurine Analogue Hypothesis: An Untested Postulation

The structural resemblance of 4-PES to taurine (2-aminoethanesulfonic acid) is the primary basis for postulating its potential biological activity. Taurine is a highly abundant β-amino acid in mammals, playing crucial roles as a neurotransmitter, neuromodulator, osmoregulator, and neuroprotective agent in the central nervous system (CNS).[5][6] It exerts its effects through various mechanisms, including agonistic activity at GABA-A receptors and modulation of calcium homeostasis.[6]

The development of taurine analogues has been a strategy to overcome the limited ability of taurine to cross the blood-brain barrier.[5][6] Derivatives such as taltrimide, acamprosate, and tauromustine have found clinical applications as anticonvulsant, anti-alcoholic, and anti-cancer agents, respectively.[5]

However, it is critical to emphasize that no published studies to date have experimentally verified that 4-PES acts as a functional taurine analogue. Its mechanism of action, potential targets, and physiological effects remain speculative and require empirical investigation.

Potential, Unexplored Mechanisms of Action

Based on its structure, several hypothetical mechanisms of action for 4-PES could be proposed for future investigation. These are purely theoretical and are not supported by existing data.

Interaction with GABAergic Systems

Given taurine's interaction with GABA-A receptors, a primary avenue of research would be to investigate whether 4-PES can bind to and modulate these receptors.

Caption: Hypothetical interaction of 4-PES with the GABA-A receptor.

Modulation of Calcium Channels

Taurine is known to regulate intracellular calcium levels.[6] Future studies could explore if 4-PES has any effect on voltage-gated or ligand-gated calcium channels.

Caption: Postulated modulation of calcium channels by 4-PES.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of 4-PES, a systematic series of experiments is required. The following outlines potential methodologies.

Receptor Binding Assays

-

Objective: To determine if 4-PES binds to known taurine targets, such as the GABA-A receptor.

-

Methodology: Radioligand binding assays using synaptic membrane preparations. Varying concentrations of 4-PES would be used to compete with a known radiolabeled ligand (e.g., [³H]muscimol for the GABA-A receptor). The IC₅₀ value would be determined to quantify binding affinity.

Electrophysiological Studies

-

Objective: To assess the functional effects of 4-PES on neuronal activity.

-

Methodology: Patch-clamp recordings from cultured neurons or brain slices. 4-PES would be applied to the extracellular solution, and changes in membrane potential, ion channel currents (e.g., GABA-A receptor-mediated currents), and action potential firing would be measured.

In Vivo Behavioral Studies

-

Objective: To evaluate the physiological and behavioral effects of 4-PES in animal models.

-

Methodology: Administration of 4-PES (e.g., via intraperitoneal injection) to rodents, followed by a battery of behavioral tests to assess potential anxiolytic, sedative, or anticonvulsant effects.

Caption: Proposed experimental workflow to investigate the mechanism of action of 4-PES.

Conclusion and Future Directions

References

- 1. This compound (CAS 53054-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound | 53054-76-5 [chemicalbook.com]

- 5. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Solubility Profile of 4-Pyridineethanesulfonic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyridineethanesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting available calculated data, qualitative solubility insights based on chemical structure, and detailed experimental protocols for determining its solubility in aqueous and organic media. This guide aims to equip researchers with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Introduction

This compound (CAS 53054-76-5) is a heterocyclic organic compound featuring a pyridine ring and a sulfonic acid group.[1][2] Its chemical structure suggests a high degree of polarity, which significantly influences its solubility in various solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and other research areas where precise concentration control is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [3] |

| Melting Point | 297-299 °C (decomposes) | [2] |

| Appearance | White crystalline solid | [2] |

Solubility of this compound

Quantitative Solubility Data

Experimentally determined quantitative solubility data for this compound is scarce in publicly accessible literature. However, a calculated value for its water solubility is available.

| Solvent | Solubility Parameter | Value | Method | Source |

| Water | Log₁₀WS (mol/L) | -1.19 | Crippen Method (Calculated) | [3] |

Note: The Log₁₀WS value of -1.19 corresponds to a calculated water solubility of approximately 0.0646 mol/L or 12.09 g/L.

Qualitative Solubility Analysis

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be made.

-

Water and Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the highly polar sulfonic acid group (-SO₃H) and the nitrogen atom in the pyridine ring allows for strong hydrogen bonding with polar protic solvents. Therefore, this compound is expected to be readily soluble in water and other polar protic solvents.[4] Sulfonic acids, in general, are known for their high solubility in water.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While hydrogen bond donation from the solvent is absent, the high polarity of both the solute and the solvent suggests that this compound will likely exhibit good solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant mismatch in polarity, this compound is expected to have very low solubility in nonpolar solvents.[5] The principle of "like dissolves like" governs this behavior.[6]

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following are standard experimental protocols for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid particles.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy.

Concentration Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and effective method for determining the concentration of a chromophore-containing compound in solution.[11][12]

Objective: To quantify the concentration of this compound in a solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV wavelengths to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration.

-

Perform a series of serial dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[13]

-

-

Analyze the Sample:

-

Measure the absorbance of the filtered saturated solution (from the shake-flask method), appropriately diluted if necessary to fall within the linear range of the calibration curve.

-

Use the calibration curve to determine the concentration of this compound in the sample.

-

Logical Relationship for Solubility Prediction

The solubility of this compound is primarily dictated by the interplay of its structural features and the properties of the solvent.

Conclusion

While quantitative experimental data on the solubility of this compound is limited, its chemical structure strongly indicates high solubility in water and polar organic solvents and poor solubility in nonpolar organic solvents. For researchers requiring precise solubility data, the experimental protocols detailed in this guide provide a robust framework for its determination. A thorough understanding of its solubility is paramount for the effective design and execution of experiments and formulations involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 53054-76-5 [chemicalbook.com]

- 3. chemeo.com [chemeo.com]

- 4. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 5. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 6. youtube.com [youtube.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

4-Pyridineethanesulfonic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Pyridineethanesulfonic acid (CAS No. 53054-76-5). The information is compiled from various safety data sheets and established experimental protocols to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1][2][3]

GHS Hazard Statements:

Signal Word: Danger[3]

Toxicological Data

| Parameter | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | [2] |

| Acute Dermal Toxicity (LD50) | No data available | - | - | |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | [2] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are standard methodologies used to assess the hazards associated with corrosive and irritant chemicals.

Skin Corrosion/Irritation Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin corrosion or irritation.

Methodology:

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Application: A 0.5g sample of solid this compound is applied to a small area (approximately 6 cm²) of the rabbit's clipped skin.[1]

-

Exposure: The test substance is held in contact with the skin for up to 4 hours.[1]

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at intervals of 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.[1]

-

Classification: The severity and reversibility of the skin reactions determine the classification as corrosive or irritant.

Experimental Workflow for Skin Irritation/Corrosion Assessment

Caption: Workflow for assessing skin irritation and corrosion.

Eye Irritation/Damage Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or serious damage to the eyes.

Methodology:

-

Animal Model: Albino rabbits are used, and their eyes are examined for pre-existing irritation before the test.

-

Application: 100 mg of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iris inflammation, and conjunctival redness and swelling are scored.

-

Classification: The severity and persistence of the observed effects determine if the substance is classified as an eye irritant or capable of causing serious eye damage.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and severe burns.[1][4] |

| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious eye damage.[1][4] |

| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[3][4] |

| Respiratory Protection | Use in a certified chemical fume hood. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99). | To avoid inhalation of dust, which can cause respiratory tract irritation.[1][4] |

Decision Tree for PPE Selection

Caption: PPE selection guide for handling this compound.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1][2] Store in a corrosives area.[6]

First Aid Measures

Immediate medical attention is required in case of exposure.[3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][3] Consult a physician immediately.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Immediately call a poison center or doctor.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[3] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to safe areas. Avoid dust formation and breathing dust.[1]

-

Environmental Precautions: Do not let the product enter drains.[1][2]

-

Containment and Cleaning: Sweep up and shovel the material.[1] Collect in suitable, closed containers for disposal.[1] Avoid creating dust.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1][2][6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of with regular trash or down the drain.

This technical guide is intended for informational purposes only and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) and a comprehensive risk assessment for your specific use case. Always adhere to good laboratory practices and the safety guidelines of your institution.

References

discovery and history of 4-Pyridineethanesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid, also known as 2-(4-pyridyl)ethanesulfonic acid, is a heterocyclic organic compound. While not a therapeutic agent itself, it holds significance in the field of biochemistry as a model substrate for studying a unique class of bacterial enzymes involved in sulfur metabolism. This guide provides a comprehensive overview of its known properties, biological role, and the methodologies used to study it.

Discovery and History

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 53054-76-5 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | |

| Melting Point | 297-299 °C (decomposes) | |

| Form | Solid | |

| logP (Octanol/Water Partition Coefficient) | 0.512 (Calculated) | [2] |

| Water Solubility (log₁₀WS in mol/L) | -1.19 (Calculated) | [2] |

| Beilstein Registry Number | 136690 | |

| EC Number | 258-331-3 |

Biological Role and Mechanism of Action

The primary known biological role of this compound is as a substrate for the bacterial two-component flavin-dependent alkanesulfonate monooxygenase system.[3] This system is crucial for bacteria, such as Escherichia coli, to utilize alkanesulfonates as a source of sulfur, particularly under conditions of sulfate starvation.

The system consists of two key proteins:

-

SsuE: An NADPH-dependent FMN reductase that provides reduced flavin (FMNH₂) to the monooxygenase.[4]

-

SsuD: The alkanesulfonate monooxygenase enzyme that binds the alkanesulfonate substrate (in this case, this compound) and utilizes the FMNH₂ provided by SsuE to catalyze the oxygenolytic cleavage of the stable carbon-sulfur (C-S) bond.[4]

The overall reaction results in the formation of sulfite (SO₃²⁻), which can be assimilated by the bacterium, and the corresponding aldehyde of the substrate. The proposed mechanism for this enzymatic reaction is detailed below.

References

4-Pyridineethanesulfonic Acid: A Technical Guide to its Properties and Applications as a Zwitterionic Buffer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pyridineethanesulfonic acid, focusing on its properties as a zwitterionic compound and its potential applications as a buffer. While traditionally considered a zwitterionic substance, its unique acidic character defines its utility in specific experimental contexts. This document offers detailed data, experimental considerations, and logical workflows to aid researchers in leveraging the distinct characteristics of this compound.

Core Properties of this compound

This compound (PES) is a sulfonated derivative of pyridine. Its chemical structure incorporates both a strongly acidic sulfonic acid group and a weakly basic pyridine ring, leading to its classification as a zwitterion.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | --INVALID-LINK-- |

| Molecular Weight | 187.22 g/mol | --INVALID-LINK-- |

| CAS Number | 53054-76-5 | --INVALID-LINK-- |

| Predicted pKa (Sulfonic Acid Group) | 1.31 ± 0.50 | --INVALID-LINK-- |

| Melting Point | 297-299 °C (decomposes) | --INVALID-LINK-- |

Understanding the Zwitterionic Nature and Buffering Capacity

The zwitterionic character of this compound arises from the presence of both an acidic and a basic functional group. The sulfonic acid group is highly acidic, with a predicted pKa of approximately 1.31.[1] This indicates that it will be deprotonated and carry a negative charge across a broad pH range. The pyridine ring, on the other hand, has a basic nitrogen atom. The pKa of the conjugate acid of pyridine is approximately 5.2. The ethanesulfonic acid substituent will influence this value, but it is expected to remain in the acidic range.

This significant separation between the two pKa values means that this compound is not an effective zwitterionic buffer in the neutral pH range (pH 6-8) typically required for many biological experiments. Its primary buffering capacity will be in the highly acidic range, dictated by the pKa of its sulfonic acid group, and in the mid-acidic range, governed by the pKa of the pyridinium ion.

Experimental Protocols and Considerations

Due to its highly acidic nature, the use of this compound as a primary buffer is likely limited to applications requiring stable pH in the acidic range.

General Protocol for Buffer Preparation

The following is a general protocol for preparing a buffer solution that can be adapted for this compound for specific applications.

Materials:

-

This compound

-

Deionized water

-

A strong base (e.g., Sodium Hydroxide) for pH adjustment

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Determine the Desired Buffer Concentration and pH: Based on the experimental requirements, decide on the final concentration and pH of the buffer. Note that the effective buffering range is typically pKa ± 1.

-

Calculate the Required Mass of this compound: Use the molecular weight (187.22 g/mol ) and the desired concentration and volume to calculate the mass of the compound needed.

-

Dissolve the Compound: Weigh the calculated amount of this compound and dissolve it in a volume of deionized water that is less than the final desired volume. Use a magnetic stir bar and stir plate to facilitate dissolution.

-

Adjust the pH: Carefully add a strong base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter. Continue adding the base until the desired pH is reached.

-

Bring to Final Volume: Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

-

Sterilization (if required): For biological applications, the buffer solution may need to be sterilized by filtration through a 0.22 µm filter.

Logical Workflow for Evaluating a Potential Zwitterionic Buffer

The evaluation of any new compound for its utility as a zwitterionic buffer should follow a systematic workflow.

Applications and Future Directions

While this compound may not be a conventional biological buffer, its distinct properties may be advantageous in specific areas of research:

-

Acidic pH Enzyme Assays: For studying enzymes that are active in highly acidic environments.

-

Chromatography: As a mobile phase component in certain types of chromatography where a low pH and a zwitterionic character are beneficial for separation.

-

Chemical Synthesis: As a catalyst or reactant in reactions requiring a strong, soluble organic acid.

Further experimental investigation is required to fully elucidate the pKa values and explore the full range of applications for this compound. Researchers are encouraged to perform careful characterization before employing it in their experimental systems.

References

A Technical Guide to the Theoretical pKa Determination of 4-Pyridineethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the acid dissociation constant (pKa) of 4-Pyridineethanesulfonic acid. Given the zwitterionic nature of this molecule, possessing both a basic pyridine ring and an acidic sulfonic acid group, understanding its ionization behavior is crucial for applications in medicinal chemistry and materials science. This document outlines the state-of-the-art computational approaches for predicting its pKa values and details the experimental protocols for validation.

Introduction to this compound and the Significance of pKa

This compound is a molecule of interest due to its structural motifs: a pyridine ring, which can be protonated, and a sulfonic acid group, which is strongly acidic. The acid dissociation constant, pKa, is a critical parameter that quantifies the strength of an acid in a solution.[1] For a molecule like this compound, which can exist in various protonation states, the pKa values govern its solubility, lipophilicity, and interaction with biological targets. Accurate determination of its pKa is therefore essential for drug design, formulation, and understanding its pharmacokinetic profile.[1][2]

The two primary ionization equilibria for this compound are the deprotonation of the sulfonic acid group and the protonation of the pyridine nitrogen. Due to the strong acidic nature of the sulfonic acid group, its pKa is expected to be very low, likely in the negative range, similar to other alkane sulfonic acids. The pKa of the pyridinium ion is expected to be in the range typical for pyridine derivatives.

Theoretical pKa Calculation Methodology

The theoretical prediction of pKa values from first principles has become a powerful tool in computational chemistry.[3] The most common and accurate methods rely on quantum mechanical calculations, particularly Density Functional Theory (DFT), coupled with a thermodynamic cycle.[4][5][6]

The direct calculation of the free energy of dissociation in solution is computationally demanding. Therefore, a thermodynamic cycle, often the Born-Haber cycle, is employed to relate the solution-phase acidity to gas-phase energies and solvation free energies, which are more readily calculated.[4][6]

The dissociation of an acid (HA) in water can be represented by the following equilibrium:

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

The free energy change for this reaction (ΔG°(aq)) is related to the pKa by the equation:

pKa = ΔG°(aq) / (2.303 * RT)

The thermodynamic cycle breaks down the calculation of ΔG°(aq) into three steps:

-

Gas-phase deprotonation: HA(g) → A⁻(g) + H⁺(g)

-

Solvation of the acid: HA(g) → HA(aq)

-

Solvation of the conjugate base and proton: A⁻(g) + H⁺(g) → A⁻(aq) + H⁺(aq)

The standard Gibbs free energy of reaction in the aqueous phase is then calculated as:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

The pKa can then be calculated using the direct method with the following formula:

pKa = (G°(A⁻,sol) - G°(HA,sol)) / (2.303 * RT)

A key challenge is the accurate determination of the solvation free energy of the proton (ΔG°solv(H⁺)), which is often taken from experimental values.

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for pKa predictions.[3][7] Several functionals and basis sets are commonly used:

-

Functionals: Hybrid functionals like B3LYP, and meta-hybrid GGA functionals such as M06-2X are often recommended for their accuracy in thermochemical calculations.[8] CAM-B3LYP is also a good choice, particularly for systems with charge transfer character.[9]

-

Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), or correlation-consistent basis sets like aug-cc-pVTZ, are typically used to provide a good description of the electronic structure, especially for anions where diffuse functions are important.[8]

To account for the effect of the solvent (water), continuum solvation models are widely used. These models treat the solvent as a continuous medium with a given dielectric constant. Popular models include:

-

Polarizable Continuum Model (PCM): This is a widely used and versatile model.

-

SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and has shown good performance in pKa calculations.[9][10]

For higher accuracy, a few explicit water molecules can be included in the quantum mechanical calculation to model the first solvation shell, with the rest of the solvent treated as a continuum. This is particularly important for species that can form strong hydrogen bonds with water.[9]

The general workflow for calculating the pKa of this compound would involve the following steps for each ionizable group:

Data Presentation: Predicted vs. Experimental pKa Values

While a specific theoretical pKa for this compound is not available in the literature, the table below summarizes the expected accuracy of different computational methods based on studies of similar molecules.

| Computational Method | Typical Mean Absolute Error (pKa units) | Reference Molecules |

| DFT (e.g., B3LYP, M06-2X) with Continuum Solvation | 0.5 - 2.0 | Pyridines, Carboxylic Acids, Sulfonamides |

| Semi-empirical (e.g., PM6, AM1) with Machine Learning | 0.7 - 1.0 | Diverse organic molecules |

| High-level ab initio (e.g., G4CEP) with SMD | ~0.6 | Monoprotic acids |

Table 1: Expected Accuracy of Various pKa Prediction Methods.[2][5][10][11]

Experimental Protocols for Validation

Experimental validation of the theoretically predicted pKa values is crucial. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.

This is a high-precision technique for determining pKa values.[12] It involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Accurately weigh and dissolve this compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[13][14]

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.[13][14]

-

-

Calibration:

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[13]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the ionization site as a function of pH.[15][16]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the range of interest.

-

Dissolve a constant concentration of this compound in each buffer solution. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample.

-

Identify the resonances that show a significant change in chemical shift with pH. For this compound, the pyridine ring protons/carbons would be sensitive to the protonation of the nitrogen.

-

-

Data Analysis:

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. optibrium.com [optibrium.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. UCSD SSPPS NMR Facility: Measuring pKa [sopnmr.blogspot.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of 4-Pyridineethanesulfonic Acid: A Guide to Crystal Structure Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical document addresses the topic of the crystal structure analysis of 4-Pyridineethanesulfonic acid. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time. Consequently, this guide will provide general information about the compound and focus on the established experimental protocols and workflows for determining the crystal structure of a small organic molecule of this nature.

Compound Overview: this compound

This compound, with the chemical formula C₇H₉NO₃S, is a sulfonic acid derivative of pyridine.[1] Its molecular weight is approximately 187.22 g/mol .[2] The compound is also known by other names, including 2-(4-Pyridyl)ethanesulfonic acid.[1] While its specific biological roles and signaling pathways are not extensively detailed in the available literature, it has been mentioned as a substrate for alkanesulfonate monooxygenase from Escherichia coli and used in the preparation of other chemical reagents.[3]

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standard methodology that would be employed for the single-crystal X-ray diffraction analysis of this compound.

2.1. Synthesis and Purification

A common synthetic route for analogous compounds involves the reaction of a suitable pyridine derivative with a sulfonating agent. A potential synthesis for this compound could involve the radical addition of sodium bisulfite to 4-vinylpyridine. The resulting crude product would then be purified, typically by recrystallization from a suitable solvent system to achieve high purity, which is a prerequisite for growing high-quality single crystals.

2.2. Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often empirical step. For a small organic molecule like this compound, several techniques would be explored:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

2.3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a goniometer head, and placed on a single-crystal X-ray diffractometer.[4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The data collection process involves:

-

An X-ray source, typically using Mo Kα or Cu Kα radiation, generates a monochromatic X-ray beam.[5]

-

The crystal is rotated through a series of angles, and at each orientation, the diffraction pattern of the X-rays is recorded by a detector.[6][7]

-

The collected diffraction data (a series of images) contains information about the intensities and positions of the diffracted X-ray beams.

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

The final step is the refinement of the structural model against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in an accurate and detailed three-dimensional structure of the molecule.

Data Presentation

As no experimental crystal structure data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be generated from a successful crystal structure analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C₇H₉NO₃S |

| Formula weight | 187.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX Å, α = 90° |

| b = Y.YYYY Å, β = XX.XXX° | |

| c = Z.ZZZZ Å, γ = 90° | |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | 0.XX x 0.XX x 0.XX mm |

| Theta range for data collection | X.XX to XX.XX° |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.XXXX] |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| S1 - O1 | X.XXX(X) |

| S1 - O2 | Y.YYY(Y) |

| S1 - O3 | Z.ZZZ(Z) |

| S1 - C1 | A.AAA(A) |

| C7 - N1 | B.BBB(B) |

| O1 - S1 - O2 | XXX.X(X) |

| O1 - S1 - C1 | YYY.Y(Y) |

| N1 - C7 - C6 | ZZZ.Z(Z) |

Mandatory Visualizations

As no specific signaling pathways involving this compound have been detailed in the literature, a diagram for such a pathway cannot be generated. However, the general experimental workflow for crystal structure analysis is presented below.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Disclaimer: The experimental protocols and data tables presented herein are hypothetical and serve as a guide to the standard procedures for small molecule crystal structure determination. They do not represent actual experimental data for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound | 53054-76-5 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid (PES) is a zwitterionic sulfonic acid compound that holds potential as a biological buffer. Its structure, featuring a pyridine ring and a sulfonic acid group, suggests utility in various biochemical and pharmaceutical applications where pH control is critical. The sulfonic acid moiety is a strong acid and remains deprotonated over a wide pH range, while the pyridine ring, with a pKa estimated to be in the slightly acidic to near-neutral range, provides the buffering capacity. This document provides detailed application notes and protocols for the effective use of this compound as a biological buffer in research and drug development settings.